molecular formula C13H11NO4 B8566755 Ethyl 8-nitronaphthalene-2-carboxylate CAS No. 95360-99-9

Ethyl 8-nitronaphthalene-2-carboxylate

Katalognummer: B8566755
CAS-Nummer: 95360-99-9
Molekulargewicht: 245.23 g/mol
InChI-Schlüssel: KTEYTFPXLOXMRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 8-nitronaphthalene-2-carboxylate is an organic compound derived from naphthalene, characterized by the presence of an ethyl ester group and a nitro group at the 8th position of the naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 8-nitronaphthalene-2-carboxylate can be synthesized through the nitration of ethyl 2-naphthoate. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 8th position of the naphthalene ring .

Industrial Production Methods: In an industrial setting, the production of ethyl 8-nitro-2-naphthoate may involve large-scale nitration reactors where the reaction conditions are optimized for maximum yield and purity. The process includes steps such as the purification of the product through recrystallization or distillation to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 8-nitronaphthalene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Ethyl 8-nitronaphthalene-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of ethyl 8-nitro-2-naphthoate involves its interaction with molecular targets through its nitro and ester functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active naphthoic acid derivative, which can further interact with specific enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Ethyl 8-nitronaphthalene-2-carboxylate is unique due to the presence of both the nitro and ester groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various synthetic and research applications .

Eigenschaften

CAS-Nummer

95360-99-9

Molekularformel

C13H11NO4

Molekulargewicht

245.23 g/mol

IUPAC-Name

ethyl 8-nitronaphthalene-2-carboxylate

InChI

InChI=1S/C13H11NO4/c1-2-18-13(15)10-7-6-9-4-3-5-12(14(16)17)11(9)8-10/h3-8H,2H2,1H3

InChI-Schlüssel

KTEYTFPXLOXMRU-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC2=C(C=CC=C2[N+](=O)[O-])C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.